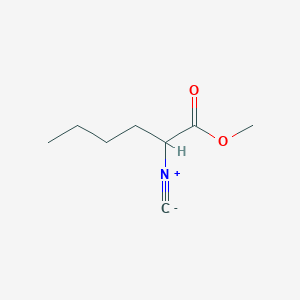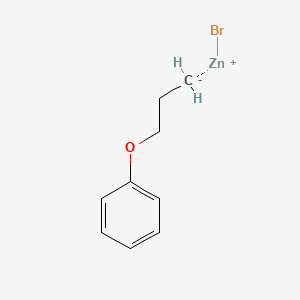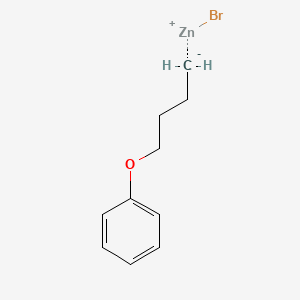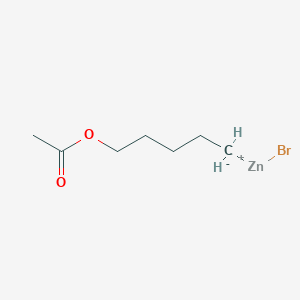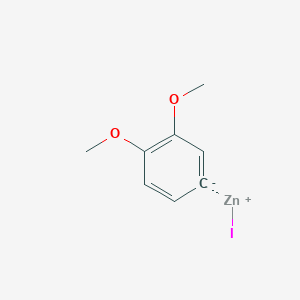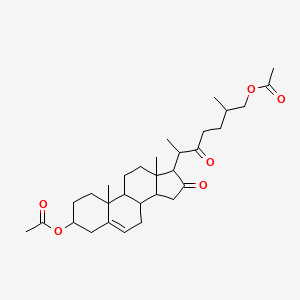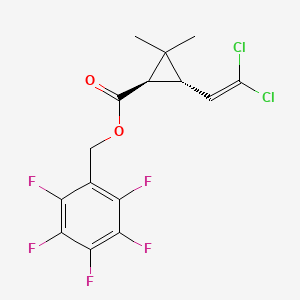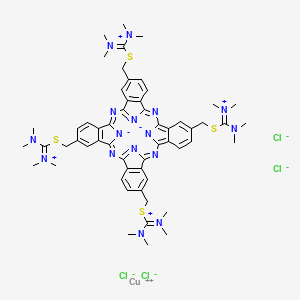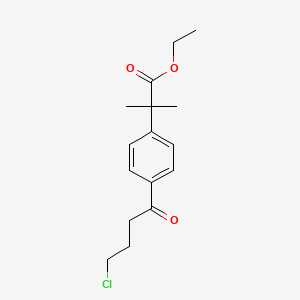
5-Fluoro-1-pentyne
Übersicht
Beschreibung
5-Fluoro-1-pentyne is an organic compound with the molecular formula C5H7F. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a fluorine atom in its structure makes it a fluorinated alkyne, which can impart unique chemical properties compared to non-fluorinated alkynes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-1-pentyne can be synthesized through various methods. One common approach involves the reaction of 1-pentyne with a fluorinating agent. For example, the reaction of 1-pentyne with Selectfluor, a widely used electrophilic fluorinating reagent, can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-pentyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into fluorinated alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-pentyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: It can be used to study the effects of fluorinated molecules on biological systems.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-pentyne involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Fluorinated compounds often exhibit unique binding properties due to the electronegativity of fluorine, which can affect molecular pathways and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentyne: A non-fluorinated alkyne with similar structure but different reactivity.
5-Fluoro-1-pentene: A fluorinated alkene with a double bond instead of a triple bond.
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
5-Fluoro-1-pentyne is unique due to the presence of both a fluorine atom and a carbon-carbon triple bond. This combination imparts distinct chemical properties, such as increased reactivity and potential for unique interactions in chemical and biological systems .
Eigenschaften
IUPAC Name |
5-fluoropent-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F/c1-2-3-4-5-6/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUEMWMHJSSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316153 | |
| Record name | 5-Fluoro-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-36-3 | |
| Record name | 5-Fluoro-1-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



